molecular formula C19H33BrClN B12702320 N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide CAS No. 21830-31-9

N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide

Cat. No.: B12702320
CAS No.: 21830-31-9
M. Wt: 390.8 g/mol
InChI Key: WPKLNDMXPBWRHQ-UHFFFAOYSA-M
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Description

N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide can be synthesized through the alkylation of tributylamine with 3-chlorobenzyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield N,N,N-Tributyl-3-chlorobenzenemethanol.

Scientific Research Applications

N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the production of various chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant. This complex can then migrate across the phase boundary, allowing the reaction to proceed more efficiently. The molecular targets and pathways involved include the interaction with the reactant molecules and the stabilization of transition states.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.

    Benzyltributylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion.

Uniqueness

N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and solubility properties. This makes it particularly effective in certain phase transfer catalysis applications where other quaternary ammonium compounds may not perform as well.

Properties

CAS No.

21830-31-9

Molecular Formula

C19H33BrClN

Molecular Weight

390.8 g/mol

IUPAC Name

tributyl-[(3-chlorophenyl)methyl]azanium;bromide

InChI

InChI=1S/C19H33ClN.BrH/c1-4-7-13-21(14-8-5-2,15-9-6-3)17-18-11-10-12-19(20)16-18;/h10-12,16H,4-9,13-15,17H2,1-3H3;1H/q+1;/p-1

InChI Key

WPKLNDMXPBWRHQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC(=CC=C1)Cl.[Br-]

Origin of Product

United States

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